molecular formula C16H18N2O2 B3286543 N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide CAS No. 828911-94-0

N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide

Cat. No.: B3286543
CAS No.: 828911-94-0
M. Wt: 270.33 g/mol
InChI Key: KGGUCXILXLOTEE-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide is a hydrazide derivative synthesized via condensation of 3-methoxybenzohydrazide with 2,4-dimethylphenyl-containing reagents. This compound belongs to the hydrazone class, known for their diverse biological activities and applications in chemosensors, antimicrobial agents, and metal coordination chemistry . Its structure features a benzohydrazide core substituted with a 3-methoxy group and a 2,4-dimethylphenyl moiety, which influence its electronic properties and reactivity. The compound’s synthesis typically involves hydrazine hydrate-mediated reactions or Schiff base formation with aldehydes, as seen in analogous hydrazides .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-3-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-15(12(2)9-11)17-18-16(19)13-5-4-6-14(10-13)20-3/h4-10,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUCXILXLOTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic rings may also interact with hydrophobic regions of proteins or cell membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural variations among benzohydrazide derivatives arise from substituents on the aromatic rings and the hydrazide backbone. Key examples include:

Compound Name Substituents/Modifications Key Structural Features
N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide 3-methoxybenzohydrazide + 2,4-dimethylphenyl Electron-donating methoxy and dimethyl groups
N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-methoxybenzohydrazide (2a) 4-methoxybenzohydrazide + nitro/CF₃ groups Electron-withdrawing nitro and trifluoromethyl
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) (C1) Bis-hydrazide with 3-methoxy groups Polymer-like structure with dual hydrazide cores
J147 ((E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N’-(3-methoxybenzylidene) acetohydrazide) Trifluoroacetohydrazide + 3-methoxybenzylidene Fluorinated backbone; neurotrophic activity
Organotin(IV) complexes of 3-methoxybenzohydrazide Metal-coordinated (Sn) derivatives of hydrazide Penta-coordinated geometry; enhanced bioactivity

In contrast, J147 incorporates a trifluoroacetyl group, increasing lipophilicity and bioactivity in neurological models .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzohydrazides

Compound Substituents Synthesis Method Key Activity/Application Reference
This compound 3-OCH₃, 2,4-(CH₃)₂C₆H₃ Condensation with hydrazine/alcohol Chemosensor, metal coordination
J147 CF₃, 3-OCH₃, 2,4-(CH₃)₂C₆H₃ Condensation + acetylation Neurotrophic (Alzheimer’s)
Compound 2a 4-OCH₃, 2,6-NO₂, 4-CF₃ Nucleophilic substitution Not reported
Organotin(IV) Complexes (Ph₂SnL2) SnPh₂, 3-OCH₃, substituted aryl Metal coordination Antimicrobial, antioxidant

Biological Activity

N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its pharmacological properties and therapeutic implications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3-methoxybenzoyl hydrazine and 2,4-dimethylphenyl isocyanate. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent activity against tumor cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism : The anti-inflammatory action may be mediated through the inhibition of the NF-κB signaling pathway, which is critical in regulating immune response and inflammation.

Case Studies

  • Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
  • In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, suggesting effective anti-inflammatory activity.

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model
Anticancer Activity10 - 30Various Cancer Cell Lines
Anti-inflammatoryNot specifiedLPS-stimulated Macrophages
Study Type Outcome Model Used
Tumor Growth InhibitionSignificant reduction in tumor volumeXenograft Model
Acute InflammationDecreased paw edemaCarrageenan Model

Research Findings

This compound has demonstrated promising biological activities that warrant further investigation. The compound's ability to modulate inflammatory pathways and inhibit cancer cell proliferation highlights its potential as a therapeutic agent.

Future Directions

Further research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Pharmacokinetics : Assessing the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide
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N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.